molecular formula C12H16F2OS B7997800 (3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane

(3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane

Cat. No.: B7997800
M. Wt: 246.32 g/mol
InChI Key: VSCZNCFEWPBGLG-UHFFFAOYSA-N
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Description

(3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane is an organic compound characterized by the presence of fluorine atoms, a pentoxy group, and a methyl sulfide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane typically involves the reaction of 3,5-difluorophenol with n-pentyl bromide in the presence of a base to form 3,5-difluoro-2-n-pentoxyphenol. This intermediate is then reacted with methylthiolating agents under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The methyl sulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfide group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atoms and the pentoxy group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-2-methoxyphenyl methyl sulfide
  • 3,5-Difluoro-2-ethoxyphenyl methyl sulfide
  • 3,5-Difluoro-2-propoxyphenyl methyl sulfide

Uniqueness

(3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane is unique due to the presence of the n-pentoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1,5-difluoro-3-methylsulfanyl-2-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c1-3-4-5-6-15-12-10(14)7-9(13)8-11(12)16-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCZNCFEWPBGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1SC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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